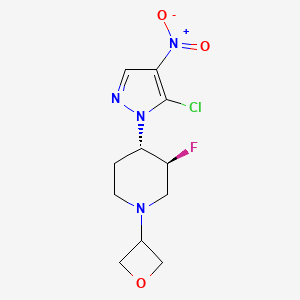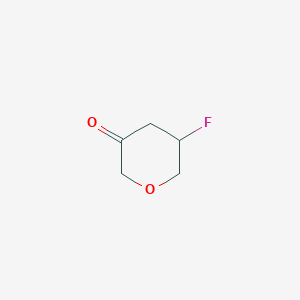
5-Fluorodihydro-2H-pyran-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorodihydro-2H-pyran-3(4H)-one is a fluorinated organic compound that belongs to the class of heterocyclic compounds It is characterized by a six-membered ring containing an oxygen atom and a fluorine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorodihydro-2H-pyran-3(4H)-one typically involves the fluorination of dihydro-2H-pyran-3(4H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, the purification process often includes techniques such as distillation or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorodihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of various derivatives. Common reagents include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Lactones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
5-Fluorodihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Industry: It is used in the production of specialty materials, including fluorinated polymers and coatings, which exhibit unique properties like chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism by which 5-Fluorodihydro-2H-pyran-3(4H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. In medicinal chemistry, the compound may inhibit or modulate the activity of target proteins, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Dihydro-2H-pyran-3(4H)-one: The non-fluorinated analog, which lacks the unique properties imparted by the fluorine atom.
5-Chlorodihydro-2H-pyran-3(4H)-one: A chlorinated analog with different reactivity and applications.
5-Bromodihydro-2H-pyran-3(4H)-one: A brominated analog with distinct chemical behavior.
Uniqueness
5-Fluorodihydro-2H-pyran-3(4H)-one stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and binding affinity in various applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C5H7FO2 |
|---|---|
Peso molecular |
118.11 g/mol |
Nombre IUPAC |
5-fluorooxan-3-one |
InChI |
InChI=1S/C5H7FO2/c6-4-1-5(7)3-8-2-4/h4H,1-3H2 |
Clave InChI |
RBMXNKRHBPSMPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


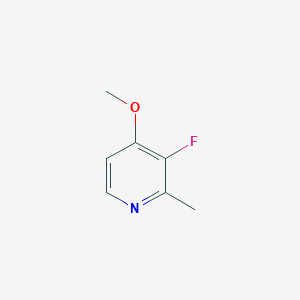
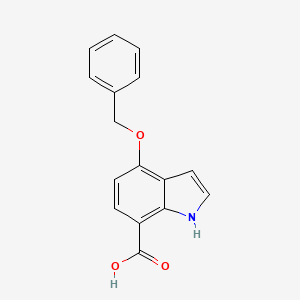
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)

![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)
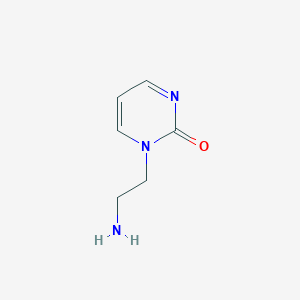
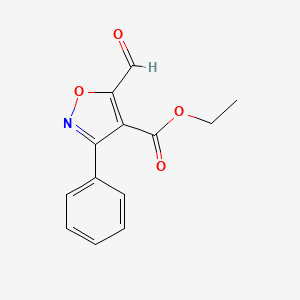
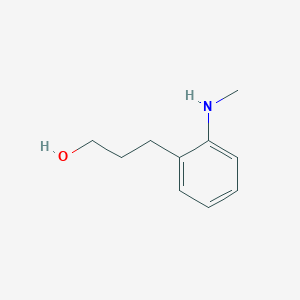

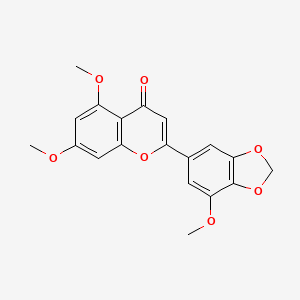
![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)

